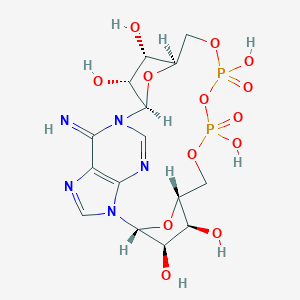![molecular formula C8H4N2O B040120 Furo[3,2-b]pyridine-2-carbonitrile CAS No. 112372-11-9](/img/structure/B40120.png)
Furo[3,2-b]pyridine-2-carbonitrile
Vue d'ensemble
Description
“Furo[3,2-b]pyridine-2-carbonitrile” is a heterocyclic compound . It has a molecular formula of C8H4N2O and a molecular weight of 144.13 . It is part of a class of compounds known as furo-pyridines .
Synthesis Analysis
The synthesis of furo-pyridines has been reported in various studies . For instance, an Rh-catalyzed tandem reaction was used to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer . Another study reported the synthesis of new furo[2,3-b]pyridine and pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “Furo[3,2-b]pyridine-2-carbonitrile” has been analyzed using various techniques such as FT-IR spectroscopy . The GIAO method was employed to calculate the values of 1H and 13C NMR chemical shifts theoretically .Chemical Reactions Analysis
The chemical reactions involving “Furo[3,2-b]pyridine-2-carbonitrile” have been studied . For instance, a study reported the use of an Rh-catalyzed tandem reaction to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer .Physical And Chemical Properties Analysis
“Furo[3,2-b]pyridine-2-carbonitrile” is a solid compound . Its physical and chemical properties have been analyzed using various techniques .Applications De Recherche Scientifique
Studying Oxidative Stress Effects on the Nervous System : The synthesis of furo[3,2-b]pyridine can be utilized in scientific research to study the effects of oxidative stress on the nervous system (Shiotani & Morita, 1986).
Inhibitors of Protein Kinases CLK and HIPK : The flexible synthesis of 3,5-disubstituted furo[3,2-b]pyridines facilitates efficient second-generation synthesis of inhibitors for CLK1/2/4 and HIPK, which are relevant in disease treatment (Němec et al., 2021).
Synthesis of Polyheterocycles : Furo[3,2-b]pyridine serves as a substrate for the short functional synthesis of various polyheterocycles, contributing to the development of complex molecular structures (Chartoire, Comoy, & Fort, 2008).
Potential in Cancer Treatment : Furo[3,2-C]pyridines show promise in treating diseases, including cancers and conditions mediated by protein kinase activity like RON and/or MET (Li et al., 1974).
Cytotoxic Agents Against Cancer Cell Lines : A synthesized 2-substituted furo[3,2-b]pyridine derivative has shown potential in inhibiting growth and inducing apoptosis in vitro in cancer cell lines (Sri Laxmi et al., 2020).
Synthesis of Furo[3,2-c]pyridine N-Oxides : 5-Aminofuro[3,2-c]pyridinium tosylates can be used in synthesizing various compounds, including furo[3,2-c]pyridine N-oxides and their derivatives, expanding the possibilities for creating new chemical entities (Bencková & Krutošíková, 1999).
Green Chemistry Processes : The synthesis of furo[3,2-b]pyridines via Pd/C-catalyzed heteroannulation can aid in the development of greener chemical processes (Park et al., 2015).
Ultrasound-Assisted Synthesis : Ultrasound irradiation enables efficient synthesis of 1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile derivatives, showcasing advances in synthesis techniques (Ghahremanzadeh et al., 2014).
Synthesis of Polycyclic N-Heterocyclic Compounds : 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines can be synthesized and transformed into related compounds, contributing to the research in polycyclic N-heterocyclic chemistry (Okuda et al., 2012).
Antimicrobial Properties of Novel Compounds : The novel compound MFCTP, a derivative of furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione, has shown potential antimicrobial properties, and its structure-activity relationship has been studied (Halim & Ibrahim, 2021).
Safety and Hazards
“Furo[3,2-b]pyridine-2-carbonitrile” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
furo[3,2-b]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-6-4-7-8(11-6)2-1-3-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHHZUJCDGJSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549933 | |
| Record name | Furo[3,2-b]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112372-11-9 | |
| Record name | Furo[3,2-b]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)

![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)


![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)




![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)


